molecular formula C19H17NS B8619571 2-[(Diphenylmethyl)sulfanyl]aniline CAS No. 61883-51-0

2-[(Diphenylmethyl)sulfanyl]aniline

Cat. No. B8619571
CAS RN: 61883-51-0
M. Wt: 291.4 g/mol
InChI Key: DTBGQACEOLEDLW-UHFFFAOYSA-N
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Patent
US04035375

Procedure details

To a rapidly stirred solution of 2.3 g. (0.025 mole) of aniline and 10.0 g (0.050 mole) of benzylphenylsulfide in 300 ml. of dry acetonitrile and 100 ml. of methylene chloride under nitrogen at -40° C., was added dropwise 3.5 g. (0.032 mole, 28% excess) of tert-butylhypochlorite in 25 ml. of methylene chloride at -78° C. in diffuse light. The reaction mixture was stirred 4 hours at -40° C. then allowed to warm slowly to -20° C. over 3 hours. Sodium methoxide (7.0 g., 0.13 mole) in 50 ml. of dry methanol (at 25° ) was added quickly. The reaction mixture was stirred for 1 hour as it warmed to room temperature. The solution was concentrated in vacuo, 100 ml. of water was added, and extracted with 5 × 100 ml. of chloroform. The combined organic phases were washed with 50 ml of 5% aqueous sodium hydroxide, 100 ml. of saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Solvent was removed in vacuo giving a dark brown oil which was chromatographed on 300 g. of Fisher basic alumina (Act I) using etherpentane as eluant. Recovered was 5.2 g. (72% yield based on starting aniline) of 2-aminodiphenylthiophenoxymethane. Recrystallizaton from ethanol-water gave light yellow crystals, m.p. 64°-65.50°; ir (cm-1) (CCl4) 3480, 3380, 3090, 1620, 1580, 1490, 1450, 1310, 1270, 1160, 1080, 1070, 1025, 690; NMR (CCl4) τ: 2.4-3.7 (14H, m), 4.51 (1H, s), 6.0-6.4 (2H, br s).
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.032 mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([S:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(OCl)(C)(C)C.C[O-].[Na+].C(#[N:33])C>CO.C(Cl)Cl>[NH2:33][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[S:15][CH:8]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.025 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=CC=CC=C1
Step Three
Name
Quantity
0.032 mol
Type
reactant
Smiles
C(C)(C)(C)OCl
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 4 hours at -40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to -20° C. over 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour as it
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo, 100 ml
ADDITION
Type
ADDITION
Details
of water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with 5 × 100 ml
WASH
Type
WASH
Details
The combined organic phases were washed with 50 ml of 5% aqueous sodium hydroxide, 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium chloride solution, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
giving a dark brown oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on 300 g
CUSTOM
Type
CUSTOM
Details
Recovered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(SC(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.